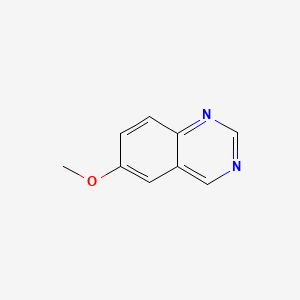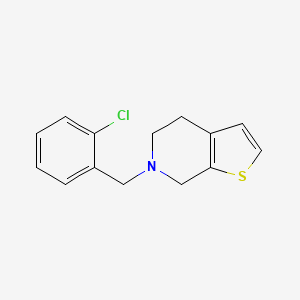
チクロピジン不純物F
概要
説明
6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine is a heterocyclic compound that contains a thieno[2,3-C]pyridine core structure
科学的研究の応用
6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
Target of Action
Ticlopidine Impurity F, also known as 4K7K0L75HT or 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine, primarily targets the adenosine diphosphate (ADP) receptors on platelets . These receptors play a crucial role in platelet aggregation, a process that is essential for blood clotting .
Mode of Action
The active metabolite of Ticlopidine Impurity F prevents the binding of ADP to its platelet receptor . This impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .
Biochemical Pathways
Ticlopidine Impurity F affects the platelet aggregation pathway . By inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, it prevents platelets from sticking together, thereby reducing the formation of blood clots . This has downstream effects on the cardiovascular system, particularly in conditions where blood clot formation is undesirable, such as stroke and transient ischemic attacks .
Pharmacokinetics
Ticlopidine is a prodrug that is metabolized to an active form . After oral administration, it results in ex vivo inhibition of platelet aggregation . Unchanged ticlopidine can be detected for up to 96 hours post-dose . Repeated administration of ticlopidine results in 3- to 4-fold accumulation of the drug after 2 weeks . The terminal elimination half-life is between 20 and 50 hours .
Result of Action
The molecular and cellular effects of Ticlopidine Impurity F’s action primarily involve the inhibition of platelet aggregation . This results in a reduction in the formation of blood clots, thereby decreasing the risk of thrombotic strokes and other conditions associated with thrombi .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-C]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Chlorobenzyl Group: This step is usually achieved through a nucleophilic substitution reaction where the thieno[2,3-C]pyridine core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.
化学反応の分析
Types of Reactions
6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.
類似化合物との比較
Similar Compounds
Thieno[2,3-C]pyridine Derivatives: These compounds share the same core structure but differ in their substituents.
Benzyl-substituted Heterocycles: These compounds have a benzyl group attached to a heterocyclic core.
Uniqueness
6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine is unique due to the presence of the 2-chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
6-[(2-chlorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-12(13)9-16-7-5-11-6-8-17-14(11)10-16/h1-4,6,8H,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUZXEAFETYUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CS2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62019-75-4 | |
| Record name | 6-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(2,3-C)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062019754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-chloro-benzyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(2-CHLOROBENZYL)-4,5,6,7-TETRAHYDROTHIENO(2,3-C)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K7K0L75HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)
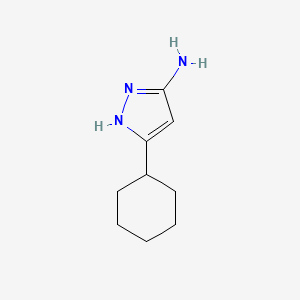
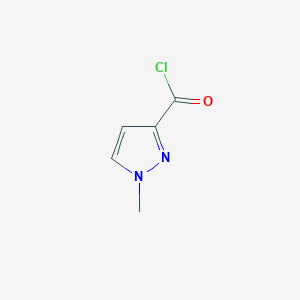
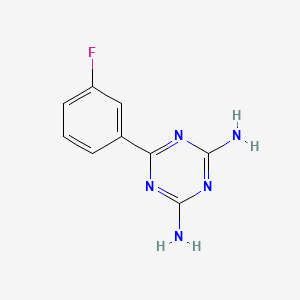
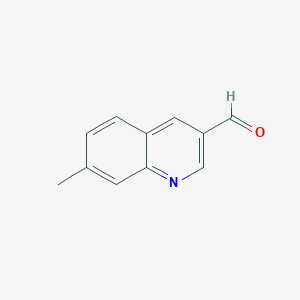
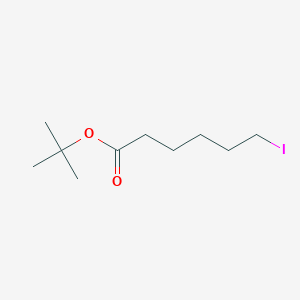
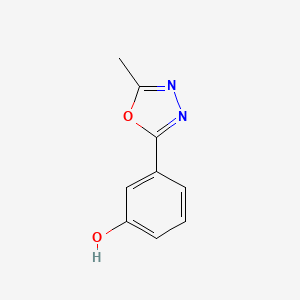
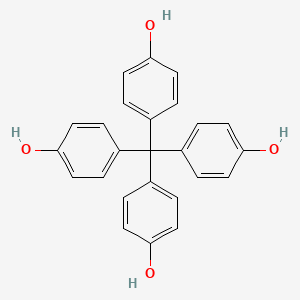
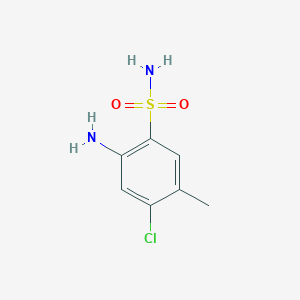
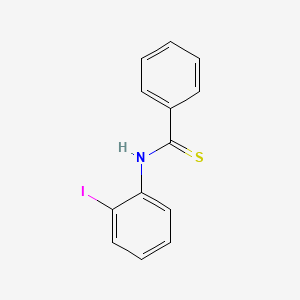
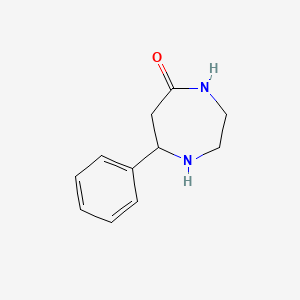
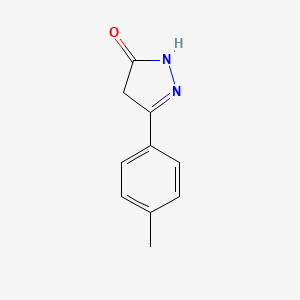
![Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B1601036.png)
